molecular formula C10H14N2O B6267254 4-methyl-1-(1-methyl-1H-pyrazol-5-yl)pent-4-en-1-one CAS No. 1592961-74-4

4-methyl-1-(1-methyl-1H-pyrazol-5-yl)pent-4-en-1-one

Cat. No. B6267254
CAS RN: 1592961-74-4
M. Wt: 178.2
InChI Key:
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known for their wide range of chemical and biological properties .


Synthesis Analysis

Pyrazole derivatives can be synthesized through a variety of methods, often involving the reaction of 1,3-diketones with hydrazine . The specific synthesis pathway for “4-methyl-1-(1-methyl-1H-pyrazol-5-yl)pent-4-en-1-one” would depend on the starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of pyrazole derivatives typically includes a five-membered ring with varying substituents. The specific structure of “4-methyl-1-(1-methyl-1H-pyrazol-5-yl)pent-4-en-1-one” would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, depending on the specific substituents present on the ring . These reactions can be used to further modify the compound or to create more complex molecules.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-1-(1-methyl-1H-pyrazol-5-yl)pent-4-en-1-one” would depend on its specific molecular structure. Pyrazole derivatives are generally soluble in polar solvents due to the presence of the polar nitrogen atoms in the ring .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely, depending on their specific chemical structure and the biological system in which they are acting . Some pyrazole derivatives have been found to have antimicrobial, anti-inflammatory, and antitumor activities .

Safety and Hazards

The safety and hazards associated with “4-methyl-1-(1-methyl-1H-pyrazol-5-yl)pent-4-en-1-one” would depend on its specific chemical structure. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Research into pyrazole derivatives is ongoing, with many studies focusing on their potential therapeutic applications . Future research may also explore new methods for synthesizing these compounds or investigate their properties in more detail.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-1-(1-methyl-1H-pyrazol-5-yl)pent-4-en-1-one involves the condensation of 4-methylpent-4-en-1-one with 1-methyl-1H-pyrazol-5-amine in the presence of a suitable catalyst.", "Starting Materials": [ "4-methylpent-4-en-1-one", "1-methyl-1H-pyrazol-5-amine", "Catalyst" ], "Reaction": [ "Add 4-methylpent-4-en-1-one and 1-methyl-1H-pyrazol-5-amine to a reaction flask", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS RN

1592961-74-4

Product Name

4-methyl-1-(1-methyl-1H-pyrazol-5-yl)pent-4-en-1-one

Molecular Formula

C10H14N2O

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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